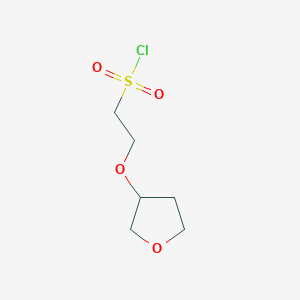

2-(Oxolan-3-yloxy)ethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

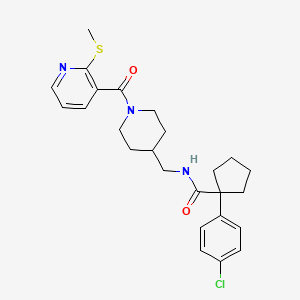

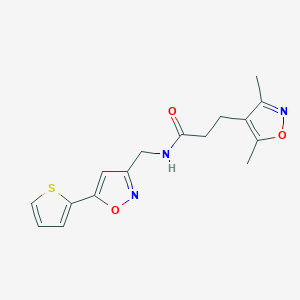

“2-(Oxolan-3-yloxy)ethanesulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO4S . It has a molecular weight of 214.66. It is usually in the form of an oil .

Molecular Structure Analysis

The InChI code for “2-(Oxolan-3-yloxy)ethanesulfonyl chloride” is 1S/C6H11ClO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(Oxolan-3-yloxy)ethanesulfonyl chloride” is an oil with a density of 1.357 g/mL at 25 °C . It is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Thermolysis of Sulfonyl Chlorides

Sulfonyl chlorides, including derivatives similar to 2-(Oxolan-3-yloxy)ethanesulfonyl chloride, play a crucial role in synthetic chemistry. For instance, the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride demonstrate the chemical versatility and reactive nature of sulfonyl chloride compounds in producing various sulfonated products under different conditions (J. King & K. Khemani, 1985).

Heterocycle Synthesis

Sulfonyl chlorides serve as key intermediates in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals, agrochemicals, and materials science. A method utilizing p-toluenesulfonyl chloride (TsCl)/NaOH showcases the generation of 2-amino-oxa or 2-amino-thiazolidines from N-(2-hydroxyethyl)-thioureas, indicating the potential for generating complex molecular architectures from simple sulfonyl chloride precursors (U. Heinelt et al., 2004).

Environmental Science and Analytical Chemistry

In environmental science, sulfonyl chloride derivatives, including ethanesulfonic acid and oxanilic acid metabolites from acetanilide herbicides, are analyzed to understand the degradation and persistence of these chemicals in aquatic systems. Capillary zone electrophoresis and 1H NMR spectroscopy techniques are employed to separate and identify the stereoisomers of these metabolites, highlighting the importance of sulfonyl chloride derivatives in environmental monitoring and analysis (D. Aga et al., 1999).

Advanced Material Synthesis

Sulfonyl chlorides are also pivotal in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, which are foundational building blocks for creating dendritic and other complex organic molecules. These compounds have potential applications in material science, drug delivery systems, and nanotechnology (V. Percec et al., 2001).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and is toxic if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation during handling .

properties

IUPAC Name |

2-(oxolan-3-yloxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c7-12(8,9)4-3-11-6-1-2-10-5-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVNZPAZIKJDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxolan-3-yloxy)ethane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2990658.png)

![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)

![5-(1-Methyltriazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2990663.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)

![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2990671.png)

![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)